17-Epiestriol

概要

説明

17α-エストリオールは、天然に存在するステロイド性エストロゲンです。これは、17β-エストラジオールに関連するマイナーで弱力な内因性エストロゲンです。この化合物は、17β-エストラジオールと比較してエストロゲン活性が著しく低いことで知られています。 エストラジオールのC17エピマーであり、17β-エストラジオールよりも約100倍エストロゲン活性が低い .

準備方法

合成経路と反応条件: 17α-エストリオールの合成は、一般的にエストロンまたはエストラジオールの還元を含む。 一般的な方法の1つは、メタノール中水素化ホウ素ナトリウムを用いてエストロンを還元し、その後ジョーンズ試薬で酸化して17α-エストリオールを得る方法 .

工業的製造方法: 17α-エストリオールの工業的製造には、多くの場合、植物ステロイドの微生物変換が伴う。このバイオテクノロジーアプローチは、効率性と環境への配慮から好まれている。 このプロセスには、一連の酵素反応を通じて植物ステロイドを17α-エストリオールに変換できる特定の微生物を使用する .

化学反応の分析

反応の種類: 17α-エストリオールは、次のような様々な化学反応を起こす。

酸化: エストロンを形成するように酸化される可能性がある。

還元: エストラジオールを形成するように還元される可能性がある。

一般的な試薬と条件:

酸化: ジョーンズ試薬(アセトン中のクロム酸)が一般的に使用される。

還元: メタノール中水素化ホウ素ナトリウムが一般的な還元剤である。

主要な生成物:

酸化: エストロン。

還元: エストラジオール。

置換: 様々な置換エストリオール誘導体.

4. 科学研究への応用

17α-エストリオールには、いくつかの科学研究への応用がある。

化学: ステロイド性エストロゲンの研究における参照化合物として使用される。

生物学: エストロゲン受容体相互作用とエストロゲン活性について研究するために使用される。

医学: ホルモン補充療法やその他のエストロゲン関連疾患における潜在的な治療効果について調査されている。

産業: 様々な医薬品の製剤の製造に使用される.

科学的研究の応用

Biochemical Properties

17-Epiestriol is a steroidal estrogen derived from estrone and acts primarily as a selective agonist for the estrogen receptor beta (ERβ). It exhibits approximately 400-fold greater potency than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced vascular cell adhesion molecule 1 (VCAM-1) expression in vitro . This compound is characterized by:

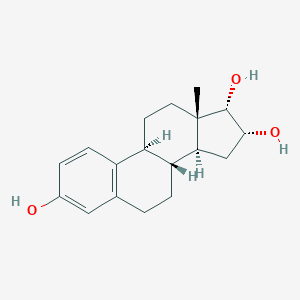

- Molecular Structure : this compound is the C17 epimer of estradiol and is formed via the reduction of the C-17 ketone of 16α-hydroxyestrone.

- Estrogenic Activity : While it has lower overall estrogenic potency compared to estradiol, its selective action on ERβ suggests unique therapeutic potentials .

Medical Research

This compound's unique properties make it a candidate for various medical applications:

- Hormone Replacement Therapy : Given its selective action on ERβ, this compound may be beneficial in hormone replacement therapies, particularly for postmenopausal women. Its weaker estrogenic effects may reduce the risk of adverse effects associated with stronger estrogens like estradiol .

- Cardiovascular Health : Research indicates that this compound can inhibit inflammatory responses in endothelial cells, potentially reducing cardiovascular risks associated with menopause .

Endocrine Research

The compound's role in studying estrogen receptor interactions is significant:

- Selective Estrogen Receptor Modulation : As a selective ERβ agonist, this compound is used to investigate the differential roles of estrogen receptors in various tissues. This research could lead to targeted therapies for conditions influenced by estrogen signaling .

Cancer Research

Studies have linked estrogens to cancer risk, particularly endometrial cancer:

- Endometrial Cancer Studies : Data suggest that while higher levels of estrone and estradiol are associated with increased endometrial cancer risk, this compound's weaker activity may offer a safer profile for patients requiring estrogen therapy .

Comparison with Other Estrogens

Case Studies

Several studies have documented the effects and potential applications of this compound:

- Vascular Health Study : A study demonstrated that treatment with this compound significantly reduced VCAM-1 expression in human umbilical vein endothelial cells exposed to inflammatory stimuli, suggesting its role in cardiovascular protection .

- Endometrial Cancer Risk Assessment : Research indicated that lower levels of this compound were associated with reduced endometrial cancer risk compared to higher levels of estradiol and estrone, supporting its potential as a safer therapeutic option for women at risk .

- Hormonal Regulation Study : Investigations into hormone replacement therapies highlighted that patients receiving treatments including this compound experienced fewer side effects compared to those on traditional therapies involving stronger estrogens like estradiol .

作用機序

17α-エストリオールは、エストロゲン受容体、特にエストロゲン受容体αとエストロゲン受容体βに結合することで効果を発揮する。エストロゲン受容体βよりもエストロゲン受容体αに対して優先的な親和性を示す。 核エストロゲン受容体のアゴニストとして17β-エストラジオールよりもはるかに弱いが、17β-エストラジオールよりも強い力で脳発現エストロゲン受容体-Xに結合して活性化することがわかっている .

類似化合物:

17β-エストラジオール: エストロゲン活性の高い、より強力なエストロゲン。

エストロン: 中程度の活性を有する、もう1つの天然エストロゲン。

エストリオール: 17α-エストリオールと類似した弱力なエストロゲンだが、生物学的活性は異なる.

独自性: 17α-エストリオールは、エストロゲン活性が著しく低いことと、エストロゲン受容体αへの優先的な結合によって特徴付けられる。 また、脳発現エストロゲン受容体-Xに対する独特の結合特性を示し、これは17α-エストリオールが独自の神経保護作用を持つ可能性を示唆している .

類似化合物との比較

17beta-Estradiol: A more potent estrogen with higher estrogenic activity.

Estrone: Another naturally occurring estrogen with intermediate potency.

Estriol: A weak estrogen similar to 17alpha-Estriol but with different biological activity.

Uniqueness: 17alpha-Estriol is unique due to its significantly lower estrogenic potency and its preferential binding to estrogen receptor alpha. It also shows unique binding properties to brain-expressed estrogen receptor-X, suggesting it may have distinct neuroprotective roles .

生物活性

17-Epiestriol (17α-epiestriol), a metabolite of estriol, is a weak endogenous estrogen that exhibits unique biological activities, particularly in relation to estrogen receptors. It is known for its selective binding affinity for estrogen receptor beta (ERβ) and has been shown to have potent anti-inflammatory properties, especially in vascular contexts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and implications for health.

This compound is chemically classified as 16α-hydroxy-17α-estradiol. It is structurally related to estriol and has been identified as a metabolite formed from 16α-hydroxyestrone. Its binding affinities to estrogen receptors are notable: it binds to ERα with a relative affinity of approximately 29% and to ERβ with about 80% compared to estradiol .

Potency in Inhibition of Inflammatory Markers

Research has demonstrated that this compound is approximately 400 times more potent than estradiol in inhibiting tumor necrosis factor alpha (TNFα)-induced expression of vascular cell adhesion molecule-1 (VCAM-1) in human umbilical vein endothelial cells (HUVECs). This inhibition is mediated through the induction of endothelial nitric oxide synthase (eNOS) and the prevention of nuclear factor kappa-light-chain-enhancer of activated B cells (NFκB) migration into the nucleus .

Selective Estrogen Receptor Modulation

This compound acts as a selective agonist for ERβ, which has been associated with anti-proliferative effects in various tissues. This selectivity may play a role in its potential protective effects against certain cancers, including colorectal cancer, where it may influence carcinogenesis through its differential receptor binding .

Cardiovascular Health

The ability of this compound to suppress VCAM-1 expression suggests a role in cardiovascular health by potentially reducing inflammation and endothelial dysfunction. This mechanism could contribute to lower risks of cardiovascular diseases associated with estrogenic compounds .

Cancer Research

In studies examining estrogen metabolites and colorectal cancer risk, high levels of this compound were suggested to correlate with increased risk, although results were not statistically significant across all metabolites tested. The nuanced relationship between estrogen metabolism and cancer risk highlights the need for further investigation into how different metabolites like this compound interact with cancer pathways .

Study on Inflammatory Responses

A pivotal study assessed the effects of this compound on TNFα-induced VCAM-1 expression. The findings indicated that at physiological concentrations, this compound effectively reduced VCAM-1 mRNA and protein levels significantly more than estradiol, suggesting its potential therapeutic role in inflammatory diseases .

Colorectal Cancer Risk Analysis

In a cohort study involving postmenopausal women, researchers measured various estrogen metabolites, including this compound. While most metabolites showed no significant association with colorectal cancer risk, there was a borderline trend indicating that higher levels of this compound might be linked to increased risk. This finding underscores the complexity of estrogen metabolism and its implications for cancer epidemiology .

Comparative Table of Estrogen Receptor Binding Affinities

| Compound | ERα Binding Affinity (%) | ERβ Binding Affinity (%) |

|---|---|---|

| Estradiol | 100 | 100 |

| This compound | 29 | 80 |

| Estriol | <1 | 15 |

| Genistein | - | Low concentrations |

特性

IUPAC Name |

(8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PROQIPRRNZUXQM-PNVOZDDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@H]2O)O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858947 | |

| Record name | 17-Epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1228-72-4 | |

| Record name | 17-Epiestriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 17alpha-Estriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001228724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17alpha-Estriol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07702 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 17-Epiestriol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 17-Epiestriol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Estra-1,3,5(10)-triene-3,16α,17α-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 17.ALPHA.-ESTRIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G7IHY560Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 17-Epiestriol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000356 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。